molecular formula C17H14N2 B182838 4-Methyl-3,6-diphenylpyridazine CAS No. 2242-68-4

4-Methyl-3,6-diphenylpyridazine

Cat. No. B182838
CAS RN: 2242-68-4
M. Wt: 246.31 g/mol
InChI Key: TVHQKYDAQSQRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3,6-diphenylpyridazine, also known as MDP, is a pyridazine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MDP is a member of the pyridazine family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

4-Methyl-3,6-diphenylpyridazine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antibacterial properties. 4-Methyl-3,6-diphenylpyridazine has been tested against a variety of cancer cell lines, including breast, lung, and colon cancer cells, and has been found to induce apoptosis (programmed cell death) in these cells. 4-Methyl-3,6-diphenylpyridazine has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis B virus. In addition, 4-Methyl-3,6-diphenylpyridazine has demonstrated antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism Of Action

The mechanism of action of 4-Methyl-3,6-diphenylpyridazine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell proliferation and viral replication. 4-Methyl-3,6-diphenylpyridazine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and ultimately, cell death. 4-Methyl-3,6-diphenylpyridazine has also been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of retroviruses, including HIV.

Biochemical And Physiological Effects

4-Methyl-3,6-diphenylpyridazine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer, antiviral, and antibacterial properties, 4-Methyl-3,6-diphenylpyridazine has been shown to have anti-inflammatory and analgesic effects. 4-Methyl-3,6-diphenylpyridazine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce pain and inflammation in animal models.

Advantages And Limitations For Lab Experiments

4-Methyl-3,6-diphenylpyridazine has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. 4-Methyl-3,6-diphenylpyridazine has been shown to have low toxicity in animal models and is well-tolerated at therapeutic doses. However, 4-Methyl-3,6-diphenylpyridazine has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer to animals or to use in cell culture experiments. In addition, 4-Methyl-3,6-diphenylpyridazine has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on 4-Methyl-3,6-diphenylpyridazine. One area of research is the development of 4-Methyl-3,6-diphenylpyridazine derivatives with improved pharmacological properties, such as increased water solubility or enhanced potency. Another area of research is the investigation of the mechanism of action of 4-Methyl-3,6-diphenylpyridazine and its derivatives, which could lead to the development of new therapies for cancer, viral infections, and inflammatory diseases. Finally, the safety and efficacy of 4-Methyl-3,6-diphenylpyridazine in humans need to be further investigated in clinical trials.

Synthesis Methods

4-Methyl-3,6-diphenylpyridazine can be synthesized through a multistep process that involves the reaction of 2,3-diphenylquinoxaline with methyl iodide in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained through recrystallization from a suitable solvent.

properties

CAS RN

2242-68-4

Product Name

4-Methyl-3,6-diphenylpyridazine

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

4-methyl-3,6-diphenylpyridazine

InChI

InChI=1S/C17H14N2/c1-13-12-16(14-8-4-2-5-9-14)18-19-17(13)15-10-6-3-7-11-15/h2-12H,1H3

InChI Key

TVHQKYDAQSQRKW-UHFFFAOYSA-N

SMILES

CC1=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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